molecular formula C7H10BrNO2 B12098156 3-Bromo-4,4-dimethylpiperidine-2,6-dione CAS No. 62565-27-9

3-Bromo-4,4-dimethylpiperidine-2,6-dione

Cat. No.: B12098156
CAS No.: 62565-27-9
M. Wt: 220.06 g/mol
InChI Key: HWKADDSIOXGSMX-UHFFFAOYSA-N
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Description

2,6-Piperidinedione, 3-bromo-4,4-dimethyl- is an organic compound with the molecular formula C7H10BrNO2 and a molecular weight of 220.06 g/mol It is a derivative of piperidinedione, characterized by the presence of a bromine atom and two methyl groups at specific positions on the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Piperidinedione, 3-bromo-4,4-dimethyl- typically involves the bromination of 4,4-dimethylpiperidine-2,6-dione. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, such as acetic acid or dichloromethane, at a controlled temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,6-Piperidinedione, 3-bromo-4,4-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperidinediones, while oxidation and reduction can lead to different oxidation states and functional groups on the piperidine ring .

Scientific Research Applications

2,6-Piperidinedione, 3-bromo-4,4-dimethyl- has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-Piperidinedione, 3-bromo-4,4-dimethyl- involves its interaction with specific molecular targets and pathways. The bromine atom and the piperidinedione core play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Piperidinedione, 3-bromo-4,4-dimethyl- is unique due to the presence of the bromine atom and the specific substitution pattern on the piperidine ring.

Properties

CAS No.

62565-27-9

Molecular Formula

C7H10BrNO2

Molecular Weight

220.06 g/mol

IUPAC Name

3-bromo-4,4-dimethylpiperidine-2,6-dione

InChI

InChI=1S/C7H10BrNO2/c1-7(2)3-4(10)9-6(11)5(7)8/h5H,3H2,1-2H3,(H,9,10,11)

InChI Key

HWKADDSIOXGSMX-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)NC(=O)C1Br)C

Origin of Product

United States

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